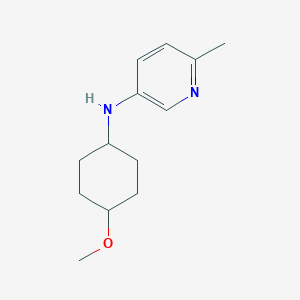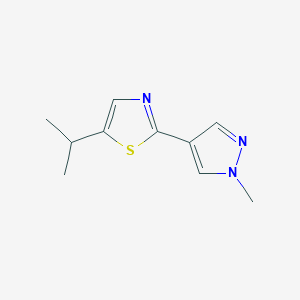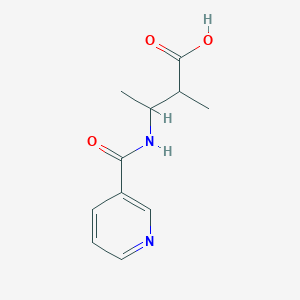![molecular formula C11H13ClN2O3 B6631555 3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPMA, and it has been synthesized using different methods. In
作用机制
CPMA acts as a competitive inhibitor of DPP-4, which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, CPMA increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
CPMA has been shown to improve glucose metabolism in animal models of type 2 diabetes. CPMA treatment leads to increased insulin secretion and decreased blood glucose levels. CPMA has also been shown to have anti-inflammatory and anti-cancer properties. CPMA treatment leads to decreased inflammation and tumor growth in animal models.
实验室实验的优点和局限性
CPMA is a potent inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. CPMA is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, CPMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
CPMA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for type 2 diabetes and other diseases. Future studies should focus on optimizing the synthesis of CPMA and investigating its safety and efficacy in humans. CPMA could also be used as a tool for studying the role of DPP-4 in other physiological processes, such as immune function and inflammation. Additionally, CPMA could be modified to improve its solubility and reduce its potential toxicity, making it a more attractive candidate for drug development.
合成方法
CPMA can be synthesized using various methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-amino-3-methylbutanoic acid. Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(tert-butoxycarbonyl)-2-amino-3-methylbutanoic acid, followed by deprotection of the tert-butoxycarbonyl group. The synthesis of CPMA is a multi-step process that requires careful handling and purification to obtain a high yield of the compound.
科学研究应用
CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. CPMA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Therefore, CPMA has been investigated as a potential treatment for type 2 diabetes. CPMA has also been studied for its anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
3-[(5-chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(11(16)17)7(2)14-10(15)9-4-3-8(12)5-13-9/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQNJDWCHBBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=NC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)



![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)


![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
